1-Benzyl-4-(N-Boc-amino)piperidine

Übersicht

Beschreibung

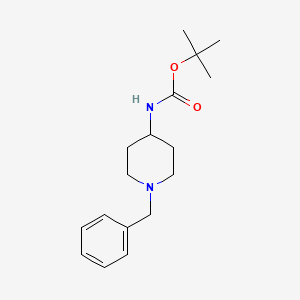

1-Benzyl-4-(N-Boc-amino)piperidine is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(N-Boc-amino)piperidine can be synthesized through a multi-step process. One common method involves the N-Boc protection of 4-benzylpiperidine. The reaction typically occurs in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-(N-Boc-amino)piperidine undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-benzylpiperidine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives[][4].

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base[][4].

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 4-Benzylpiperidine.

Substitution: Various N-substituted piperidine derivatives[][4].

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Benzyl-4-(N-Boc-amino)piperidine serves as a valuable intermediate for synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential as therapeutic agents against several diseases.

Antiviral Activity

Recent studies have highlighted the effectiveness of N-benzyl 4,4-disubstituted piperidines, including this compound, as inhibitors of the influenza H1N1 virus. These compounds act by interfering with the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells. The structural modifications of the benzyl moiety are critical for maintaining antiviral activity, indicating that this scaffold can be optimized for enhanced efficacy against influenza viruses .

Muscarinic Receptor Antagonism

The compound is noted for its role as a muscarinic M3 receptor antagonist. This property suggests potential therapeutic applications in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as gastrointestinal disorders like irritable bowel syndrome . The ability to modulate muscarinic receptors makes it a candidate for developing drugs that alleviate symptoms associated with these conditions.

Synthetic Methodologies

The synthesis of this compound involves several established methods that highlight its versatility in organic synthesis.

Synthetic Routes

One notable method involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal, which is subsequently reacted with tert-butyl carbamate to produce the desired Boc-protected amine. This method is advantageous due to its short synthetic route and high yield .

Another approach utilizes 4-aminopiperidine as a starting material, which undergoes reactions with various benzyl halides or aldehydes to yield this compound. This method allows for the introduction of different substituents on the piperidine ring, facilitating the creation of diverse derivatives for further biological evaluation .

Case Study: Influenza Virus Inhibition

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(N-Boc-amino)piperidine depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that target various molecular pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-1-benzylpiperidine

- 1-Boc-4-piperidone

- 4-(N-Boc-amino)piperidine

Comparison: 1-Benzyl-4-(N-Boc-amino)piperidine is unique due to its specific combination of a benzyl group and a Boc-protected amino group. This structure provides distinct reactivity and stability compared to similar compounds. For instance, 4-Amino-1-benzylpiperidine lacks the Boc protection, making it more reactive but less stable under certain conditions .

Biologische Aktivität

1-Benzyl-4-(N-Boc-amino)piperidine (CAS No. 73889-19-7) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by the presence of a benzyl group and a tert-butyloxycarbonyl (Boc) protected amino group, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a benzyl group and a Boc-protected amine, which influences its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with multiple biological pathways. Key areas of activity include:

- Antiviral Activity : The compound has been utilized in the synthesis of CCR5 antagonists, which are significant in the treatment of viral infections such as HIV .

- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds can exhibit antimicrobial effects, suggesting potential applications in treating bacterial infections .

- Antidiabetic Potential : Similar compounds have shown promise as antidiabetic agents, indicating that this compound may also influence glucose metabolism .

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, affecting their functionality. For instance, it has been noted to interact with enzymes involved in metabolic pathways.

- Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, which may lead to diverse biological effects including anti-inflammatory and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound.

Detailed Findings

- Antiviral Activity : A study focused on the synthesis of CCR5 antagonists reported that derivatives like this compound can effectively block the entry of HIV into host cells by inhibiting the CCR5 receptor .

- Antimicrobial Effects : In vitro assays indicated that piperidine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

- Antidiabetic Properties : Research into piperidine derivatives revealed their ability to inhibit α-glucosidase and other enzymes involved in carbohydrate metabolism, indicating a potential role in diabetes management .

Q & A

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine?

Basic Research Question

A combination of FT-IR, FT-Raman, and NMR spectroscopy is essential for structural elucidation. FT-IR identifies functional groups like the Boc-protected amine (C=O stretch at ~1680 cm⁻¹) and piperidine ring vibrations. FT-Raman complements this by resolving overlapping peaks in aromatic and aliphatic regions. ¹H and ¹³C NMR provide detailed insights into proton environments (e.g., benzyl protons at δ ~7.3 ppm and piperidine protons at δ ~3.0–1.5 ppm) and carbon hybridization states. Quantum chemical calculations (DFT/B3LYP) using basis sets like 6-311++G(d,p) validate experimental data and predict properties like HOMO-LUMO gaps (~5.5 eV), which correlate with chemical reactivity .

Q. How can enantioselective lithiation of N-Boc-piperidine derivatives be optimized for asymmetric synthesis?

Advanced Research Question

The enantioselective deprotonation of N-Boc-piperidine using sec-BuLi/(-)-sparteine complexes at -78°C achieves moderate selectivity (er = 87:13) for pro-S hydrogen abstraction. Computational studies reveal that the thermodynamically less acidic α-hydrogen is preferentially transferred due to steric and electronic effects in the three-component intermediate. However, competing side reactions (e.g., carbamate addition) reduce yields. Mitigation strategies include slow reagent addition and using excess (-)-sparteine. Transition-state modeling (MP2/6-31G*) highlights higher activation energies compared to pyrrolidine analogs, suggesting slower kinetics .

Q. What role does this compound play in synthesizing fentanyl analogs?

Basic Research Question

This compound serves as a precursor in reductive amination and acylation reactions. For example, reductive amination of 1-benzyl-4-piperidone with aniline (NaBH(OAc)₃/AcOH) yields 1-Benzyl-4-(phenylamino)piperidine, which is acylated with propionyl chloride (Et₃N) to form benzylfentanyl. Critical steps include pH control (pH 4–6) during amination and anhydrous conditions for acylation to minimize byproducts. Purity is verified via ¹H NMR (e.g., acylated product shows a singlet for the propionyl methyl group at δ ~1.1 ppm) .

Q. How do computational methods like CoMFA enhance the design of acetylcholinesterase inhibitors derived from N-benzylpiperidines?

Advanced Research Question

Comparative Molecular Field Analysis (CoMFA) correlates steric/electrostatic fields with inhibitory activity. For 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, alignment protocols emphasizing electrostatic (alignment I) or steric (alignment II) fitting reveal key pharmacophores. Protonated piperidine nitrogen enhances binding to AChE’s catalytic triad (e.g., Trp86, Glu202). Predictive models (q² > 0.6) identify bulky substituents at the benzoyl group as detrimental, while electron-withdrawing groups improve potency. Validation via molecular docking (AutoDock Vina) confirms π-π stacking with Phe338 .

Q. What challenges arise in analyzing the thermodynamic properties of this compound?

Advanced Research Question

AIM (Atoms in Molecules) and ELF (Electron Localization Function) analyses reveal non-covalent interactions (e.g., C-H···O hydrogen bonds between Boc carbonyl and piperidine protons) that stabilize the molecule. LOL (Localized Orbital Locator) maps highlight charge transfer regions. Experimental DSC data show a melting point of ~120°C, but computational predictions (Gaussian09) may deviate by ±5°C due to solvent and crystal packing effects. Thermogravimetric analysis (TGA) under nitrogen indicates decomposition above 250°C, correlating with Boc group cleavage .

Q. How is this compound utilized in developing anti-Alzheimer’s agents like donepezil?

Basic Research Question

Structural analogs of this compound are key intermediates in synthesizing acetylcholinesterase inhibitors. For example, introducing a 5,6-dimethoxyindanone moiety via Friedel-Crafts acylation yields donepezil precursors. Critical parameters include regioselectivity in indanone substitution (monitored via HPLC) and Boc deprotection (TFA/CH₂Cl₂, 0°C). In vitro assays (Ellman’s method) show IC₅₀ values <10 nM for optimized derivatives, with molecular dynamics simulations (GROMACS) confirming sustained binding to AChE .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

Advanced Research Question

While the Boc group offers orthogonal protection, its bulkiness can hinder resin loading efficiency (<70% for Wang resin). Side reactions like diketopiperazine formation occur during prolonged coupling (HBTU/DIPEA). Strategies include using Rink amide resin for C-terminal amidation and microwave-assisted coupling (50°C, 10 min) to improve yields. LC-MS monitoring detects truncations, while cleavage (TFA/TIS/H₂O, 95:2.5:2.5) preserves piperidine integrity .

Q. How does the electronic environment of the piperidine ring influence reactivity in cross-coupling reactions?

Advanced Research Question

N-Boc protection reduces ring basicity (pKa ~8.5 vs. ~11 for free piperidine), enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura) without deprotonation. DFT calculations (M06-2X/def2-TZVP) show that electron density at the 4-position directs regioselectivity: higher density favors oxidative addition with aryl bromides. Experimental validation via ¹³C NMR chemical shifts (δ ~50 ppm for C-4) aligns with NBO charges (C-4: -0.35 e) .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKLUNLIZMWKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403308 | |

| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73889-19-7 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73889-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-4-(N-Boc-amino) piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.